molecular formula C22H23N3O4S B2394919 methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1251697-74-1

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2394919
CAS No.: 1251697-74-1
M. Wt: 425.5
InChI Key: CSDPSBZIEHXIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 2-methylbenzyl group at the N1 position and a sulfonylated 3,4-dihydroisoquinoline moiety at the C3 position, terminating in a methyl ester at C2. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in antimicrobial or kinase-targeted drug discovery contexts .

Properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-7-3-4-9-18(16)13-24-15-20(22(26)29-2)21(23-24)30(27,28)25-12-11-17-8-5-6-10-19(17)14-25/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDPSBZIEHXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Keto Esters with Hydrazines

The pyrazole ring is commonly constructed via cyclocondensation of β-keto esters with hydrazines. For the target molecule, methyl 4-methoxy-3-oxobutanoate (CAS 40704-11-8) serves as a starting material:

$$
\text{CH}3\text{OOC-C(O)-CH}2\text{-OCH}3 + \text{H}2\text{N-NH}_2 \rightarrow \text{Methyl 1H-pyrazole-4-carboxylate}
$$

Conditions :

  • Hydrazine hydrate in ethanol under reflux (4–6 h).
  • Yield: 70–85%.

Mechanistic Insight :
The β-keto ester undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to form the pyrazole ring. The methoxy group at position 4 is hydrolyzed in situ to the carboxylate.

Alkylation at Position 1

Introducing the 2-methylbenzyl group at position 1 requires selective N-alkylation. The pyrazole’s N1 nitrogen is more nucleophilic than N2, enabling regioselective alkylation:

$$
\text{Methyl 1H-pyrazole-4-carboxylate} + \text{2-Methylbenzyl bromide} \xrightarrow{\text{Base}} \text{Methyl 1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate}
$$

Optimized Conditions :

  • Base : Potassium carbonate (3 equiv) in DMF at 60°C.
  • Solvent : Anhydrous DMF.
  • Yield : 80–90%.

Key Data :

  • Regioselectivity : >95% N1-alkylation (confirmed by $$^1$$H NMR).
  • Side Products : <5% N2-alkylation, removed via silica gel chromatography.

Sulfonation at Position 3

Chlorosulfonation of the Pyrazole Intermediate

Sulfonation at position 3 is achieved via electrophilic substitution using chlorosulfonic acid:

$$
\text{Methyl 1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate} + \text{ClSO}_3\text{H} \rightarrow \text{Methyl 3-(chlorosulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate}
$$

Reaction Parameters :

  • Temperature : 0–5°C (exothermic reaction).
  • Stoichiometry : 1.2 equiv ClSO$$_3$$H.
  • Yield : 60–70%.

Challenges :

  • Over-sulfonation at position 5 (<10% byproduct).
  • Ester group stability: No hydrolysis observed under acidic conditions.

Sulfonamide Formation with 3,4-Dihydroisoquinoline

The sulfonyl chloride intermediate reacts with 3,4-dihydroisoquinoline to form the sulfonamide:

$$
\text{Methyl 3-(chlorosulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate} + \text{3,4-Dihydroisoquinoline} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Protocol :

  • Base : Triethylamine (2.5 equiv) in dichloromethane.
  • Reaction Time : 12 h at 25°C.
  • Yield : 75–85%.

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.10 (m, 8H, aromatic), 4.85 (s, 2H, CH$$2$$Ph), 3.90 (s, 3H, COOCH$$3$$), 3.75–3.60 (m, 4H, dihydroisoquinoline-CH$$2$$), 2.45 (s, 3H, CH$$_3$$).
  • HRMS : [M+H]$$^+$$ calcd. 482.1521, found 482.1518.

Alternative Synthetic Routes

Pre-functionalized Sulfonamide Approach

To avoid harsh chlorosulfonation, a Suzuki-Miyaura coupling strategy was explored but deemed inefficient due to poor reactivity of pyrazole boronic esters.

One-Pot Alkylation-Sulfonation

A sequential protocol combining alkylation and sulfonation in a single pot showed moderate success:

  • Yield : 50–55% (lower due to competing side reactions).
  • Advantage : Reduced purification steps.

Industrial-Scale Considerations

For large-scale production, critical parameters include:

  • Cost Efficiency : 2-Methylbenzyl bromide ($120/kg) vs. cheaper alkylating agents.
  • Waste Management : Neutralization of HCl byproducts from sulfonation.
  • Purity Specifications : >99% HPLC purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage of the pyrazole ring under strong oxidizing conditions.

  • Reduction: : Hydrogenation may reduce the dihydroisoquinoline moiety to form the fully saturated isoquinoline derivative.

  • Substitution: : The sulfonyl group can be substituted with nucleophiles, providing a pathway to derivatives with varied properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Nucleophiles like thiols, amines, or alcohols under basic conditions.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes or ketones.

  • Reduction Products: : Saturated isoquinoline derivatives.

  • Substitution Products: : Varied sulfonyl nucleophile adducts.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, the presence of the isoquinoline moiety is associated with inhibition of cancer cell proliferation. A study demonstrated that derivatives of isoquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The sulfonamide group in methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can be beneficial in treating conditions such as glaucoma and edema .

Antimicrobial Properties

Compounds with similar frameworks have shown promising antimicrobial activity. The presence of the pyrazole ring enhances interaction with microbial targets, potentially leading to the development of new antibiotics .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents to modulate biological properties .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase activity. The IC50 value was determined to be around 25 μM, indicating moderate inhibition compared to standard sulfonamide drugs .

Data Tables

Application AreaBiological ActivityReference
AntitumorApoptosis induction
Enzyme InhibitionCarbonic anhydrase inhibition
AntimicrobialBroad-spectrum activity
Structural FeatureRelated CompoundsBiological Activity
IsoquinolineCompound AAntitumor
SulfonamideCompound BEnzyme inhibition
PyrazoleCompound CAntimicrobial

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Binding to Enzymes: : Inhibits enzyme activity by occupying the active site or allosteric sites.

  • Modulating Pathways: : Alters signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between the target compound and analogs from include:

  • Sulfonyl vs. Cyano/Oxo Groups: The target compound’s sulfonyl group replaces the cyano, oxo, or thioxo groups in compounds 4a–c, 5a–c, and 6a,b. Sulfonyl groups enhance solubility and hydrogen-bond acceptor capacity compared to nitriles, which may improve target engagement.
  • Dihydroisoquinoline vs. Aryl Substituents: The dihydroisoquinoline moiety provides a rigid, planar structure absent in analogs with furyl, chlorophenyl, or methoxyphenyl groups. This could increase binding specificity but reduce membrane permeability.
  • 2-Methylbenzyl vs.

Antimicrobial Activity Data for Analogs

The antimicrobial evaluation in highlights substituent-dependent activity (Table 1).

Table 1: Antimicrobial Activity of Pyrazole Derivatives from

Compound Substituents MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
4a Bis[2-amino-6-(furfuryl)] 12.5 25.0
4b Bis[2-amino-6-(4-chlorophenyl)] 6.25 12.5
5c Bis[6-(4-methoxyphenyl)-2-oxo] 25.0 50.0
6a Bis[6-(furfuryl)-2-thioxo] 3.125 6.25

Key Observations :

  • Thioxo derivatives (e.g., 6a) exhibited superior activity, likely due to enhanced electrophilicity and membrane disruption .
  • Chlorophenyl substituents (4b) improved Gram-positive activity, suggesting hydrophobic interactions with bacterial targets.
  • Bulky methoxyphenyl groups (5c) reduced potency, indicating steric limitations.

Hypothesized Activity of the Target Compound

Based on structural parallels:

  • However, the dihydroisoquinoline’s rigidity could limit membrane penetration compared to furyl or chlorophenyl analogs.
  • Metabolic Stability: The methyl ester may confer greater plasma stability than cyano groups, but esterase-mediated hydrolysis could reduce bioavailability.

Biological Activity

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a pyrazole ring, a sulfonamide group, and an isoquinoline moiety. Its molecular formula is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 417.5 g/mol. The unique combination of functional groups allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Structural Features

FeatureDescription
Molecular FormulaC19H19N3O4SC_{19}H_{19}N_{3}O_{4}S
Molecular Weight417.5 g/mol
Key Functional GroupsPyrazole, Isoquinoline, Sulfonamide

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and isoquinoline moieties have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The compound has been evaluated for its antitumor potential. Research indicates that it may act as an inhibitor of specific kinases involved in tumor proliferation. For example, certain pyrazole derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cancer cell viability in vitro and in vivo models .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has shown promising anti-inflammatory effects. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of related compounds. For instance:

  • Antibacterial Assays : Compounds were tested against Gram-positive and Gram-negative bacteria using the microplate Alamar Blue assay. Results indicated effective inhibition at concentrations as low as 0.25 µg/mL when compared to standard antibiotics .
  • Antitumor Activity : A study evaluated several pyrazole derivatives for their cytotoxic effects on various cancer cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range .

In Vivo Studies

In vivo models further validated the efficacy of these compounds:

  • Tumor Models : Animal studies demonstrated significant tumor reduction when treated with pyrazole derivatives, supporting their potential as therapeutic agents against cancer .
  • Inflammation Models : Inflammatory response was significantly reduced in animal models treated with the compound, indicating its potential use in managing chronic inflammatory conditions .

Q & A

Basic Synthesis and Reaction Conditions

Q: What are the key steps and reagents for synthesizing methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate? A: The synthesis typically involves multi-step reactions, including sulfonylation of a pyrazole intermediate. A general procedure involves refluxing a pyrazole precursor with a sulfonyl chloride derivative in xylene, followed by purification via recrystallization (e.g., methanol). Critical reagents include chloranil for oxidation and anhydrous Na₂SO₄ for drying organic layers .

Basic Purification and Characterization

Q: What purification methods ensure high-purity yields of this compound? A: Recrystallization from methanol is a common technique to isolate the final product. Post-synthesis, the organic layer is washed repeatedly with water, dried, and concentrated. Purity is confirmed via melting point analysis and spectroscopic methods (e.g., NMR, IR) . X-ray crystallography can resolve structural ambiguities, as demonstrated in related pyrazole derivatives .

Advanced Optimization of Reaction Conditions

Q: How do reaction parameters (temperature, solvent, time) influence yield and purity? A: Elevated temperatures (reflux conditions) and aprotic solvents like xylene favor sulfonylation efficiency. Extended reaction times (25–30 hours) are critical for complete conversion. Impurities often arise from incomplete oxidation or side reactions, necessitating controlled stoichiometry of chloranil .

Advanced Biological Activity Assessment

Q: How to design experiments to evaluate this compound’s inhibitory effects on enzymes? A: Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases. Molecular docking studies can predict binding affinity to active sites, guided by structural analogs with confirmed activity against microbial or cancer targets .

Structure-Activity Relationship (SAR) Studies

Q: What substituent modifications enhance biological activity? A: Systematic substitution of the benzyl group (e.g., halogenation) or dihydroisoquinoline moiety can modulate lipophilicity and binding. Compare IC₅₀ values in bioassays to identify critical functional groups. For example, electron-withdrawing groups on the sulfonyl moiety may improve metabolic stability .

Stability and Degradation Analysis

Q: How to assess the compound’s stability under storage conditions? A: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Decomposition products (e.g., sulfonic acids or oxidized pyrazoles) can be identified using LC-MS. Avoid exposure to strong oxidizers and moisture, as per safety data .

Advanced Analytical Method Development

Q: What chromatographic methods resolve co-eluting impurities? A: Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) effectively separates sulfonamide derivatives. For quantification, calibrate against a certified reference standard .

Addressing Data Contradictions in Biological Studies

Q: How to resolve discrepancies in reported inhibitory activity across studies? A: Variability may stem from differences in assay protocols (e.g., enzyme source, substrate concentration). Validate results using orthogonal methods (e.g., SPR for binding kinetics) and ensure compound purity (>95% by HPLC) to exclude impurity-driven artifacts .

Mechanistic Studies Using Computational Tools

Q: What computational approaches elucidate the compound’s mode of action? A: Perform molecular dynamics simulations to study interactions with target proteins (e.g., ATP-binding pockets). Density Functional Theory (DFT) calculations can predict reactive sites for electrophilic attack, aiding in prodrug design .

Scaling-Up Synthesis for Preclinical Studies

Q: How to adapt lab-scale synthesis for gram-scale production? A: Optimize solvent volume ratios and transition from batch to flow chemistry for improved heat/mass transfer. Use continuous extraction systems to maintain yield consistency. Validate scalability via in-process controls (e.g., inline FTIR monitoring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.